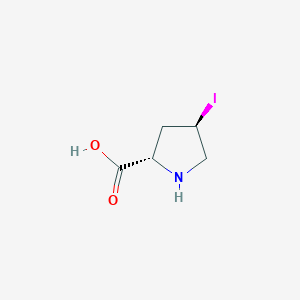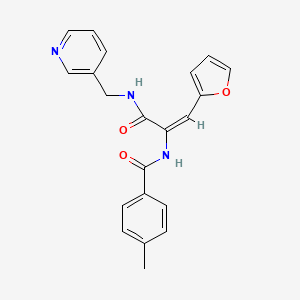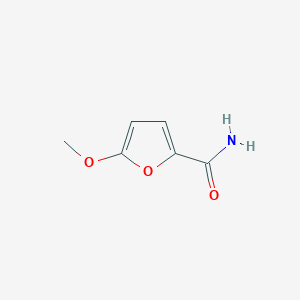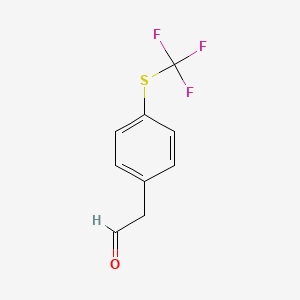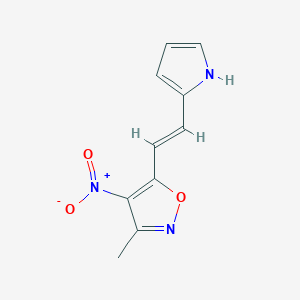
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a vinyl group, and a nitroisoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The vinyl group can be hydrogenated to form an alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an alkane derivative.
Substitution: Formation of various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-(1H-Pyrrol-2-yl)ethyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)methyl)-3-methyl-4-nitroisoxazole
- 5-(2-(1H-Pyrrol-2-yl)propyl)-3-methyl-4-nitroisoxazole
Uniqueness
5-(2-(1H-Pyrrol-2-yl)vinyl)-3-methyl-4-nitroisoxazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
3-methyl-4-nitro-5-[(E)-2-(1H-pyrrol-2-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H9N3O3/c1-7-10(13(14)15)9(16-12-7)5-4-8-3-2-6-11-8/h2-6,11H,1H3/b5-4+ |
InChI-Schlüssel |
JBLGCZUINOGJHB-SNAWJCMRSA-N |
Isomerische SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CN2 |
Kanonische SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


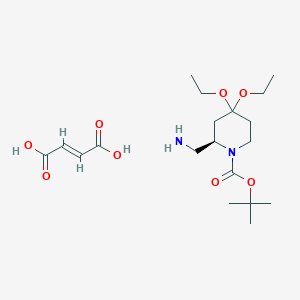
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)




![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
